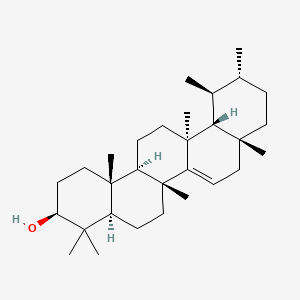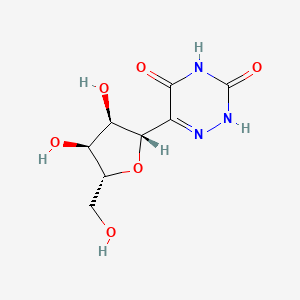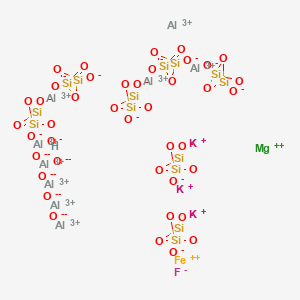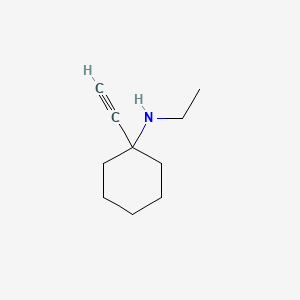![molecular formula C25H40N8S2 B577232 1-[(Z)-[(1Z)-1-phenyl-1-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]-3-(2-piperidin-1-ylethyl)thiourea CAS No. 13521-11-4](/img/structure/B577232.png)
1-[(Z)-[(1Z)-1-phenyl-1-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]-3-(2-piperidin-1-ylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] typically involves the reaction of 1-methyl-2-phenyl-1,2-ethanedione with 4-(2-piperidinoethyl)thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(1-Methyl-1,2-ethanediyl)bis[4-methylbenzene]
- 1,1’-(1,2-ethanediyl)bis[4-methylbenzene]
- 1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide]
Uniqueness
1,1’-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide] is unique due to its specific structure, which includes both thiosemicarbazide and piperidinoethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
13521-11-4 |
|---|---|
Molekularformel |
C25H40N8S2 |
Molekulargewicht |
516.771 |
IUPAC-Name |
1-[(Z)-[(1Z)-1-phenyl-1-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]-3-(2-piperidin-1-ylethyl)thiourea |
InChI |
InChI=1S/C25H40N8S2/c1-21(28-30-24(34)26-13-19-32-15-7-3-8-16-32)23(22-11-5-2-6-12-22)29-31-25(35)27-14-20-33-17-9-4-10-18-33/h2,5-6,11-12H,3-4,7-10,13-20H2,1H3,(H2,26,30,34)(H2,27,31,35)/b28-21-,29-23+ |
InChI-Schlüssel |
JDQPLJXMKCVGFR-ZIGJVRFVSA-N |
SMILES |
CC(=NNC(=S)NCCN1CCCCC1)C(=NNC(=S)NCCN2CCCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)


![(Z,3R,5S,8R,9S,10S,13S,14S)-N-methoxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-imine](/img/structure/B577158.png)


![[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate](/img/structure/B577162.png)

![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)

![[(1S,2R,4S,7S,8S,11R,12S,15S,17R)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate](/img/structure/B577168.png)


